Olgotrelvir is classified as a synthetic organic compound and belongs to the category of protease inhibitors. Its chemical structure is characterized by the molecular formula . The compound is being developed by Sorrento Therapeutics and has undergone various phases of clinical trials to evaluate its efficacy and safety in treating COVID-19 .
The synthesis of Olgotrelvir involves several key steps that optimize its interaction with the target proteases. The compound is synthesized through a series of chemical reactions that include:
These methods ensure that Olgotrelvir maintains high purity and bioactivity, crucial for its effectiveness as an antiviral agent .
The molecular structure of Olgotrelvir reveals several important features:
The structural data indicates that Olgotrelvir's design is based on known inhibitors of viral proteases, incorporating elements that mimic substrate interactions while also providing unique binding characteristics .
Olgotrelvir undergoes specific chemical reactions upon administration:
These reactions are fundamental to its mechanism of action against SARS-CoV-2, contributing to its antiviral efficacy .
Olgotrelvir's mechanism of action involves several steps:
Clinical studies have shown that treatment with Olgotrelvir significantly reduces symptom duration and viral RNA levels in patients with COVID-19 .
Olgotrelvir exhibits several notable physical and chemical properties:
These properties are critical for formulating effective oral dosage forms that ensure bioavailability upon administration .
Olgotrelvir is primarily being explored for its application in treating COVID-19. Its ability to inhibit key viral proteases positions it as a valuable therapeutic candidate not only for COVID-19 but potentially for other viral infections where similar proteolytic mechanisms are involved. Ongoing research aims to further elucidate its efficacy against emerging variants of SARS-CoV-2 and other coronaviruses .
Olgotrelvir (STI-1558) exemplifies a next-generation antiviral strategy through its engineered dual inhibition of SARS-CoV-2 main protease (Mpro) and host cathepsin L (CTSL). This bifunctionality disrupts two critical phases of the viral lifecycle: viral entry (blocked via CTSL inhibition) and viral replication (suppressed via Mpro inhibition). The active metabolite, AC1115, forms covalent bonds with the catalytic dyad Cys145-His41 of Mpro, validated through co-crystallography studies [1]. Concurrently, it inhibits CTSL’s enzymatic role in spike protein priming, preventing endosomal escape of the virus. This dual mechanism overcomes limitations of single-target agents, showing efficacy against nirmatrelvir-resistant strains (e.g., Mpro E166 mutants) and broad variant coverage [1] [6].
Table 1: Key Targets of Olgotrelvir's Active Metabolite AC1115
Target | Biological Role | Inhibition Mechanism | Validation Method |
---|---|---|---|
SARS-CoV-2 Mpro | Polyprotein cleavage for viral replication | Covalent binding to Cys145-His41 catalytic dyad | Co-crystallography, enzymatic assays |
Human cathepsin L (CTSL) | Host protease for viral spike protein activation | Competitive inhibition at enzymatic active site | Pseudotyped virus entry assays |
Olgotrelvir functions as an orally bioavailable prodrug engineered to overcome pharmacokinetic limitations of its active form, AC1115. The prodrug moiety enhances gastrointestinal absorption and plasma stability. Upon systemic absorption, Olgotrelvir undergoes rapid enzymatic hydrolysis, releasing AC1115. Crucially, this activation occurs without ritonavir boosting—a significant advantage over existing Mpro inhibitors like nirmatrelvir. Pharmacokinetic studies in humans (NCT05364840, NCT05523739) demonstrated plasma AC1115 concentrations exceeding the IC90 for SARS-CoV-2 within 2 hours post-administration. Peak concentrations (C~max~) reached 17,800 ± 5,050 ng/mL at 2000 mg dosing, confirming efficient bioactivation [1] [6].
Table 2: Pharmacokinetic Profile of Olgotrelvir’s Bioactivation
Parameter | Value (Mean ± SD) | Dose | Notes |
---|---|---|---|
C~max~ (ng/mL) | 17,800 ± 5,050 | 2000 mg | Peak plasma concentration of AC1115 |
T~max~ (h) | 2.0 | 2000 mg | Time to peak concentration |
IC~90~ coverage | >24 h | 2000 mg | Duration above therapeutic threshold |
The molecular architecture of Olgotrelvir resulted from iterative computational and medicinal chemistry optimizations. Key modifications included:
Table 3: Key Molecular Properties Enabling Olgotrelvir’s Oral Bioavailability
Property | Optimized Value | Impact on Bioavailability |
---|---|---|
LogP | 2.1 ± 0.3 | Balanced lipophilicity for absorption |
Polar surface area | 85 Ų | Enhanced membrane permeability |
Solubility (pH 6.8) | >500 μM | Reduced food effect |
Metabolic stability (t~1/2~) | >120 min (human microsomes) | Low hepatic clearance |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1